Synthesis and characterization of tetraethylene glycol di(2-ethylhexanoate)
Synthesis and characterization of tetraethylene glycol di(2-ethylhexanoate)
An In-depth Technical Guide: Synthesis and Characterization of Tetraethylene Glycol Di(2-ethylhexanoate)
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetraethylene Glycol Di(2-ethylhexanoate) (TEG-D(2-EH)), a high-performance plasticizer with significant industrial applications. The document delves into the prevalent synthesis methodology, the Fischer-Speier esterification, explaining the underlying chemical principles and providing a detailed, field-proven experimental protocol. Furthermore, it establishes a robust, self-validating framework for the structural and purity confirmation of the synthesized compound, employing a suite of analytical techniques including FTIR, NMR, and HPLC. Key physicochemical properties are tabulated for easy reference, and essential health and safety considerations are discussed. This guide is intended for researchers, chemists, and materials scientists engaged in polymer science and chemical synthesis, offering both theoretical grounding and practical, actionable insights.
Introduction and Industrial Significance
Tetraethylene glycol di(2-ethylhexanoate) (CAS No: 18268-70-7) is a high molecular weight ester, valued for its efficacy as a primary plasticizer.[1] Its chemical structure, featuring a flexible tetraethylene glycol backbone capped with branched 2-ethylhexanoate groups, imparts unique properties that are highly sought after in polymer applications.
Chemical Identity:
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IUPAC Name: 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate[2]
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Molecular Formula: C₂₄H₄₆O₇[2]
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Molecular Weight: 446.6 g/mol [2]
Unlike lower molecular weight plasticizers, TEG-D(2-EH) exhibits low volatility, excellent thermal stability, and superior resistance to extraction by water and oils.[3] These attributes make it an ideal choice for applications demanding durability and longevity. Its primary use is in enhancing the flexibility, processability, and durability of polymers, most notably Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB).[1] In PVB, it is critical for manufacturing safety glass interlayers for automotive and architectural glazing.[1] It also finds use in high-performance sealants, adhesives, coatings, and as a component in paper and paperboard intended for indirect food contact.[1][4]
Synthesis Methodology: The Fischer-Speier Esterification
The most common and industrially viable method for synthesizing TEG-D(2-EH) is the direct esterification of tetraethylene glycol with two equivalents of 2-ethylhexanoic acid, a classic example of the Fischer-Speier esterification.[1][5] This equilibrium-driven reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), which is often preferred over sulfuric acid to minimize side reactions like dehydration and sulfonation that can lead to discolored products.[1][6]
Reaction Mechanism and Rationale
The Fischer esterification mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of tetraethylene glycol.[5] This attack forms a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule regenerates the catalyst and yields the ester.
To drive the equilibrium towards the product side and achieve high conversion rates, the reaction is governed by Le Châtelier's principle. This is practically achieved by continuously removing the water byproduct from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating procedure for synthesizing TEG-D(2-EH). The progress can be monitored by quantifying the water collected.
Materials & Equipment:
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Tetraethylene glycol (TEG)
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2-Ethylhexanoic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
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Toluene (for azeotropic distillation)
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5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
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Reactant Charging: To a 1 L round-bottom flask equipped with a magnetic stirrer, add tetraethylene glycol (0.5 mol, 97.1 g), 2-ethylhexanoic acid (1.1 mol, 158.6 g, 10% molar excess), p-TsOH (0.01 mol, 1.9 g), and toluene (200 mL).
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Causality: A slight excess of the less expensive reactant (2-ethylhexanoic acid) helps drive the reaction to completion. Toluene acts as the azeotropic agent to facilitate water removal.
-
-
Reaction Setup: Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
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Heating and Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill. Water (denser) will collect in the bottom of the Dean-Stark trap, while toluene will overflow and return to the reaction flask.
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Monitoring: Continue the reaction until no more water is collected in the trap. The theoretical amount of water to be collected is 1.0 mol (18 mL). The reaction typically takes 4-8 hours.
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Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
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Work-up & Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash sequentially with 100 mL of 5% NaHCO₃ solution (to neutralize the p-TsOH catalyst and unreacted acid), followed by 100 mL of water, and finally 100 mL of brine.
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Causality: The bicarbonate wash is crucial for removing the acid catalyst, preventing potential product hydrolysis during storage. The brine wash helps to break any emulsions and remove bulk water. c. Dry the organic layer over anhydrous MgSO₄, then filter. d. Remove the toluene solvent using a rotary evaporator.
-
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Final Purification: Purify the crude product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
Comprehensive Characterization: A Validating Workflow
A multi-technique approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized TEG-D(2-EH). The following workflow provides a logical sequence for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful tool for monitoring reaction completion by observing changes in key functional groups.
Protocol:
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Acquire a background spectrum of the empty ATR crystal.
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Place a drop of the sample (crude or purified) onto the ATR crystal.
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Record the spectrum from 4000 to 600 cm⁻¹.
Expected Spectral Features:
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Disappearance of broad O-H stretch: The broad peak from ~3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the starting materials (TEG and 2-ethylhexanoic acid) should be absent in the final product.
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Appearance of strong C=O stretch: A strong, sharp absorbance peak should appear around 1735 cm⁻¹ , characteristic of the ester carbonyl group.[1]
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Presence of C-O stretch: A strong peak in the 1100-1250 cm⁻¹ region corresponding to the C-O stretching of the ester and ether linkages.
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Presence of C-H stretches: Sharp peaks around 2850-2970 cm⁻¹ from the alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive evidence for the chemical structure.[2][7]
Protocol:
-
Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Expected Chemical Shifts (¹H NMR):
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~4.2 ppm: Triplet, corresponding to the methylene protons (-CH₂-) of the glycol chain directly attached to the ester oxygen (-O-C=O).
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~3.6-3.7 ppm: Multiplets, corresponding to the internal methylene protons of the tetraethylene glycol backbone.
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~2.3 ppm: Multiplet, corresponding to the single methine proton (-CH-) in the 2-ethylhexanoate chain.
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~1.2-1.6 ppm: Multiplets, corresponding to the methylene protons (-CH₂-) of the ethyl and hexyl chains.
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~0.9 ppm: Triplets, corresponding to the terminal methyl protons (-CH₃) of the ethyl and hexyl chains.
Expected Chemical Shifts (¹³C NMR):
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~176 ppm: Carbonyl carbon of the ester group.
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~60-71 ppm: Carbons of the tetraethylene glycol backbone.
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~11-45 ppm: Carbons of the 2-ethylhexanoate alkyl chains.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is an excellent method for assessing the purity of the final product and detecting any unreacted starting materials or byproducts.[8]
Protocol:
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Mobile Phase: Acetonitrile and water gradient. A typical starting point is 70:30 (Acetonitrile:Water), ramping to 100% Acetonitrile.[8]
-
Column: C18 reverse-phase column.
-
Detector: UV detector (set at ~210 nm where the ester carbonyl absorbs) or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in acetonitrile.
-
Analysis: Inject the sample and analyze the resulting chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated from the peak area percentage.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of TEG-D(2-EH).
| Property | Value | Source |
| CAS Number | 18268-70-7 | [1] |
| Molecular Formula | C₂₄H₄₆O₇ | [2] |
| Molecular Weight | 446.6 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Density | ~1.02 g/mL at 25 °C | |
| Boiling Point | >340 °C | [9] |
| Melting Point | ~ -50 °C | [9] |
| Flash Point | >230 °F (>110 °C) | [9] |
| Solubility | Slight in water; soluble in organic solvents | [10] |
| Refractive Index (n20/D) | ~1.443 - 1.445 | [9] |
Health and Safety Considerations
Tetraethylene glycol di(2-ethylhexanoate) is generally considered to have a low hazard profile.
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Toxicity: It demonstrates low acute oral toxicity and a low potential for reproductive or developmental toxicity.[2]
-
Irritation: It may be a mild skin irritant upon prolonged contact.[2][11] Direct contact with eyes may cause temporary irritation.[11]
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn.[11] Work should be conducted in a well-ventilated area.[10]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] The product is stable under normal storage conditions.[10]
For detailed information, always consult the supplier's Safety Data Sheet (SDS) before handling the material.[11]
Conclusion
This guide has outlined a robust and reliable framework for the synthesis and comprehensive characterization of tetraethylene glycol di(2-ethylhexanoate). By understanding the causality behind the Fischer esterification process and employing a systematic analytical workflow, researchers can confidently produce and validate this industrially important plasticizer. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for professionals in the chemical and materials science fields, enabling the consistent and high-purity synthesis required for advanced applications.
References
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Chem Service. (2016). SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
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SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate) HPLC Separation. Retrieved from [Link]
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MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]
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PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate), Average Mn ~450. Retrieved from [Link]
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OKON. (2024). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate) Summary. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate). Retrieved from [Link]
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World Intellectual Property Organization. (2020). WO/2020/102128 Synthesis of triethylene glycol bis(2-ethylhexanoate). Retrieved from [Link]
- Google Patents. (2020). US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate).
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ResearchGate. (2014). (PDF) Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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MDPI. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
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